molecular formula C14H16BrN3O B6645885 2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide

2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide

Cat. No.: B6645885
M. Wt: 322.20 g/mol
InChI Key: OJKXIUKXJJWXNO-UHFFFAOYSA-N
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Description

2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide: is a synthetic organic compound that features a piperidine ring substituted with a bromo-cyanophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological macromolecules, influencing their activity and function . The bromo-cyanophenyl group can enhance binding affinity and specificity through halogen bonding and π-π interactions .

Properties

IUPAC Name

2-[1-(3-bromo-2-cyanophenyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c15-12-2-1-3-13(11(12)9-16)18-6-4-10(5-7-18)8-14(17)19/h1-3,10H,4-8H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKXIUKXJJWXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)N)C2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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